molecular formula C14H14N2O3 B2800404 (2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid CAS No. 1820579-51-8

(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

Cat. No.: B2800404
CAS No.: 1820579-51-8
M. Wt: 258.277
InChI Key: ZBXAWODZIJMEBU-QWHCGFSZSA-N
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Description

(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique oxolane ring fused with a pyrazole moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Oxolane Ring Formation: The oxolane ring is formed via an intramolecular cyclization reaction. This step often requires specific catalysts and controlled reaction conditions to ensure the correct stereochemistry.

    Coupling of Pyrazole and Oxolane Rings: The final step involves coupling the pyrazole ring with the oxolane ring, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole moieties.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and pyrazole rings.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound has potential applications in biology as a molecular probe to study enzyme interactions and receptor binding. Its chiral nature makes it useful in studying stereoselective biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The oxolane ring and pyrazole moiety play crucial roles in binding interactions, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is unique due to its specific combination of the oxolane ring and pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2S,3S)-2-(1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-14(18)12-6-7-19-13(12)10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9,12-13H,6-7H2,(H,17,18)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXAWODZIJMEBU-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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